molecular formula C11H9FO2 B7868777 (3-Fluorophenyl)(furan-2-yl)methanol

(3-Fluorophenyl)(furan-2-yl)methanol

Cat. No.: B7868777
M. Wt: 192.19 g/mol
InChI Key: AXCXUHDGIOMCHP-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)(furan-2-yl)methanol is an organic compound that features a fluorinated phenyl group and a furan ring connected via a methanol moiety This compound is of interest due to its unique structural properties, which combine the characteristics of both aromatic and heterocyclic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorophenyl)(furan-2-yl)methanol typically involves the reaction of 3-fluorobenzaldehyde with furan-2-ylmethanol in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 3-fluorophenyl magnesium bromide reacts with furan-2-carbaldehyde under controlled conditions . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow biocatalysis. This method uses immobilized enzymes, such as Candida antarctica lipase B, to achieve kinetic resolution and produce enantiomerically pure alcohols . This approach is advantageous due to its efficiency, scalability, and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions: (3-Fluorophenyl)(furan-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: (3-Fluorophenyl)(furan-2-yl)ketone

    Reduction: (3-Fluorophenyl)(furan-2-yl)methane

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Fluorophenyl)(furan-2-yl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)(furan-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The furan ring provides additional stability and reactivity, allowing the compound to participate in various biochemical pathways .

Comparison with Similar Compounds

  • (4-Fluorophenyl)(furan-2-yl)methanol
  • (3-Chlorophenyl)(furan-2-yl)methanol
  • (3-Fluorophenyl)(thiophen-2-yl)methanol

Comparison: (3-Fluorophenyl)(furan-2-yl)methanol is unique due to the presence of both a fluorinated phenyl group and a furan ring. This combination imparts distinct electronic and steric properties, making it more reactive and versatile compared to its analogs. The fluorine atom enhances the compound’s stability and bioavailability, while the furan ring provides additional sites for functionalization .

Properties

IUPAC Name

(3-fluorophenyl)-(furan-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO2/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7,11,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCXUHDGIOMCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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